molecular formula C9H17NO2 B14896037 N-(cyclohexylmethyl)glycine

N-(cyclohexylmethyl)glycine

Cat. No.: B14896037
M. Wt: 171.24 g/mol
InChI Key: XQMXBAOAYVXFPQ-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)glycine is an organic compound that belongs to the class of N-substituted glycines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclohexylmethyl)glycine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with glycine or its derivatives. The reaction typically requires the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the Strecker synthesis, which involves the reaction of cyclohexylmethylamine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product . This method is advantageous due to its simplicity and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted glycine derivatives. These products can have varied applications depending on their chemical properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .

Comparison with Similar Compounds

N-(cyclohexylmethyl)glycine can be compared with other similar compounds, such as N-(benzyl)glycine and N-(methoxyethyl)glycine. These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and biological activities . For instance, N-(benzyl)glycine has a benzyl group instead of a cyclohexylmethyl group, which may result in different binding affinities and reactivity .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(cyclohexylmethylamino)acetic acid

InChI

InChI=1S/C9H17NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h8,10H,1-7H2,(H,11,12)

InChI Key

XQMXBAOAYVXFPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC(=O)O

Origin of Product

United States

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